Cas no 874297-97-9 (1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)

1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 1-pyridin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- E85048
- 874297-97-9
-
- MDL: MFCD11848774
- インチ: 1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-8-10-14(11-9-13)21-16(23)22-15-7-5-6-12-20-15/h5-12H,1-4H3,(H2,20,21,22,23)
- InChIKey: IOLLFIUTILAPED-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC=CC=C1)C(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1)=O
計算された属性
- せいみつぶんしりょう: 339.1754217g/mol
- どういたいしつりょう: 339.1754217g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 462
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.5Ų
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | E85048-0.25/G |
1-(PYRIDIN-2-YL)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)UREA |
874297-97-9 | 95% | 0.25g |
$376 | 2023-09-18 | |
Aaron | AR01DXXO-100mg |
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874297-97-9 | 97% | 100mg |
$174.00 | 2023-12-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1825210-250mg |
1-Pyridin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
874297-97-9 | 250mg |
¥3733.00 | 2024-04-27 | ||
eNovation Chemicals LLC | Y1264853-100mg |
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874297-97-9 | 97% | 100mg |
$190 | 2025-02-21 | |
eNovation Chemicals LLC | Y1264853-1g |
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874297-97-9 | 97% | 1g |
$705 | 2025-02-25 | |
eNovation Chemicals LLC | Y1264853-250mg |
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874297-97-9 | 97% | 250mg |
$345 | 2025-02-21 | |
eNovation Chemicals LLC | Y1264853-100mg |
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874297-97-9 | 97% | 100mg |
$190 | 2025-02-25 | |
AstaTech | E85048-0.1/G |
1-(PYRIDIN-2-YL)-3-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)UREA |
874297-97-9 | 95% | 0.1g |
$188 | 2023-09-18 | |
eNovation Chemicals LLC | Y1264853-100mg |
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874297-97-9 | 97% | 100mg |
$190 | 2024-06-06 | |
1PlusChem | 1P01DXPC-100mg |
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874297-97-9 | 97% | 100mg |
$199.00 | 2024-04-20 |
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 関連文献
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ureaに関する追加情報
Introduction to 1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874297-97-9)
1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a sophisticated organic compound characterized by its intricate molecular structure and significant potential in the field of pharmaceutical research. This compound, identified by the CAS number 874297-97-9, has garnered attention due to its unique chemical properties and its promising applications in the development of novel therapeutic agents. The molecular architecture of this compound incorporates both pyridine and phenyl rings, which are well-known for their ability to interact with biological targets in a highly specific manner. This feature makes it a valuable candidate for further exploration in drug discovery and medicinal chemistry.
The core structure of 1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea consists of a urea moiety linked to a biphenyl derivative. The presence of the tetramethyl-substituted boronic acid group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances its reactivity and makes it suitable for various cross-coupling reactions commonly employed in synthetic organic chemistry. These reactions are pivotal in constructing complex molecular frameworks that mimic natural products or designed pharmacophores.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases such as cancer and neurodegenerative disorders. The pyridin-2-yl and phenyl substituents in 1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea are particularly interesting because they can serve as recognition elements for binding to specific protein targets. For instance, the pyridine ring is frequently found in bioactive molecules due to its ability to form hydrogen bonds and coordinate with metal ions. Similarly, the phenyl ring contributes to hydrophobic interactions and can be tailored to optimize binding affinity.
The utility of this compound extends beyond its structural features. The boronic acid moiety attached to the biphenyl ring opens up possibilities for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents. By leveraging this transformation, researchers can generate a diverse library of derivatives from 1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea that may exhibit enhanced biological activity.
A particularly noteworthy application of this compound lies in its potential use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. Inhibiting these enzymes has become a major focus of drug development efforts over the past few decades. The structural motifs present in 1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl) < strong > phenyl strong > ) urea , particularly the combination of pyridine and phenyl rings,are reminiscent of known kinase inhibitors。This similarity suggests that derivatives of this compound could be designed to target specific kinases with high selectivity。
In addition to its role as a building block for drug discovery,this compound also holds promise for materials science applications。The presence of both electron-rich and electron-deficient regions within its structure makes it a candidate for use in organic electronics,such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The ability to functionalize both the pyridine and phenyl moieties allows for fine-tuning of electronic properties,which is crucial for optimizing device performance。
The synthesis of 1-(pyridin - 2 - yl strong > ) - 3 - ( 4 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) < strong > phen yl strong > ) urea involves several key steps that highlight modern synthetic methodologies。Initially,the preparation of the boronic ester derivative from an appropriate halogenated aromatic precursor is typically achieved through palladium-catalyzed cross-coupling reactions。Once the boronic ester is obtained,it can be coupled with another aromatic ring containing a suitable reactive site via Suzuki-Miyaura coupling。This step introduces the second phenyl ring into the molecule。Finally,the introduction of the pyridine moiety is accomplished through nucleophilic substitution or other appropriate coupling strategies。
The choice of reagents and catalysts is critical in ensuring high yields and purity during these synthetic steps。Recent advances in catalysis have led to the development of more efficient and environmentally benign methods for constructing complex molecules。For example,the use of water-compatible ligands and catalysts has allowed researchers to perform cross-coupling reactions under milder conditions while maintaining excellent selectivity。
Evaluation of the biological activity of derivatives derived from 1-(< strong > py ridin - 2 - yl strong > ) - 3 - ( 4 - ( 4 , 4 , 5 , 5 - tetramethyl - l , l , l tri methyl silylethoxy)pheny l ) urea has revealed several promising leads。In particular,compounds featuring modifications at both the pyridine and pheny l rings have demonstrated potent inhibitory effects on various kinases 。These findings underscore the importance o f rational drug design strategies that leverage structural information from known bioactive molecules。
The development o f computational tools has further accelerated th e discovery process by enabling high-throughput virtual screening o f large libraries o f compounds 。These tools can predict binding affinities o f molecules to target proteins based on their three-dimensional structures 。By integrating experimental data with computational modeling ,researchers can identify promising candidates for further optimization 。This interdisciplinary approach has been instrumental i n advancing our understanding o f molecular recognition processes i n biology。
In conclusion ,1 -( p y rid i n - z y l ) _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _
874297-97-9 (1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea) 関連製品
- 591723-37-4(Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate)
- 2839138-62-2(3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride)
- 87896-55-7(2-(2,6-dimethoxyphenyl)propan-1-amine)
- 2171770-47-9(2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)
- 1608457-04-0(1-2-(4-bromophenyl)ethenesulfonylpyrrolidin-3-amine hydrochloride)
- 1695684-14-0(3-(pent-1-yn-3-yl)aminopyrazine-2-carboxylic acid)
- 1203218-51-2(N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)
- 2224305-75-1(N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide)
- 30186-42-6(1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)
- 2171681-77-7(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}azetidine-2-carboxylic acid)



